molecular formula C17H25NO2 B13176476 1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid

1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid

Cat. No.: B13176476
M. Wt: 275.4 g/mol
InChI Key: QBYAXZABWPKYKW-UHFFFAOYSA-N
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Description

1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, a cyclopentane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-{2-Amino-1-[4-(methyl)phenyl]ethyl}cyclopentane-1-carboxylic acid
  • 1-{2-Amino-1-[4-(ethyl)phenyl]ethyl}cyclopentane-1-carboxylic acid

Uniqueness: 1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid is unique due to the presence of the isopropyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-[2-amino-1-(4-propan-2-ylphenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H25NO2/c1-12(2)13-5-7-14(8-6-13)15(11-18)17(16(19)20)9-3-4-10-17/h5-8,12,15H,3-4,9-11,18H2,1-2H3,(H,19,20)

InChI Key

QBYAXZABWPKYKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

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